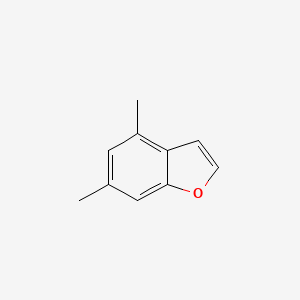
4,6-Dimethyl-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The presence of two methyl groups at the 4th and 6th positions of the benzofuran ring distinguishes 4,6-dimethylbenzofuran from other benzofuran derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethylbenzofuran can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyacetophenone derivatives. For instance, the acylation of ortho-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium, yields benzofurans . Another method includes the cyclization of ortho-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 4,6-dimethylbenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 4,6-dimethylbenzofuran to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while nitration can produce nitrobenzofurans .
Aplicaciones Científicas De Investigación
4,6-Dimethylbenzofuran has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-dimethylbenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, affecting enzymes like carbonic anhydrase and tyrosinase. These interactions can modulate biological processes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Menthofuran: A monoterpenoid with a similar benzofuran structure but different functional groups.
Benzofuran: The parent compound without methyl substitutions.
2,3-Dimethylbenzofuran: Another dimethyl-substituted benzofuran with methyl groups at different positions.
Uniqueness: 4,6-Dimethylbenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 4th and 6th positions can affect the compound’s electronic properties and steric interactions, making it distinct from other benzofuran derivatives .
Propiedades
Número CAS |
116668-34-9 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
4,6-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6H,1-2H3 |
Clave InChI |
FTDWPZACXQZNMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=COC2=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


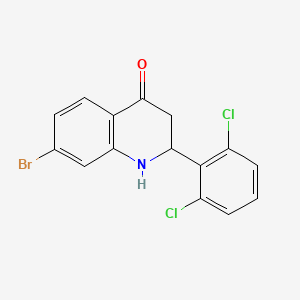
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

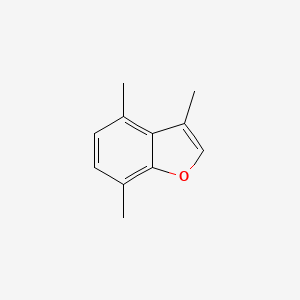
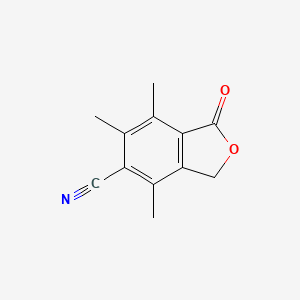
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
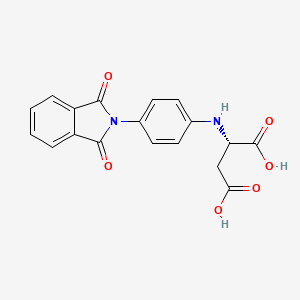
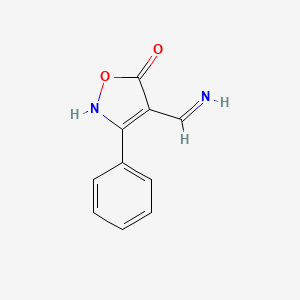
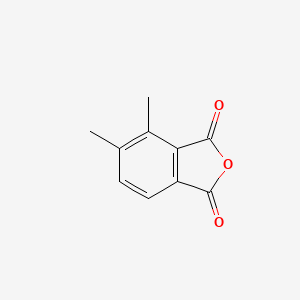
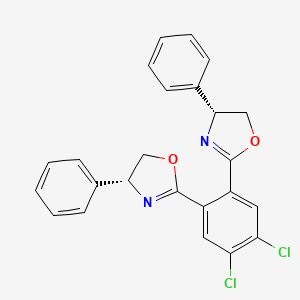
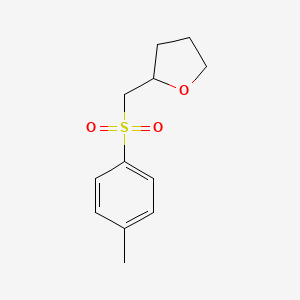

![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
